molecular formula C32H27NO2 B12672056 N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine CAS No. 94232-73-2

N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine

Cat. No.: B12672056
CAS No.: 94232-73-2
M. Wt: 457.6 g/mol
InChI Key: PTXQAQMURVVVMY-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the spirobi[2H-1-benzopyran] core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the N,N-dibenzyl group: This step often involves the use of benzyl halides and a suitable base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-3-methyl-1-benzofuran-2-carboxamide
  • N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-ol

Uniqueness

N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is unique due to its specific spiro structure, which imparts distinct chemical and physical properties

Properties

CAS No.

94232-73-2

Molecular Formula

C32H27NO2

Molecular Weight

457.6 g/mol

IUPAC Name

N,N-dibenzyl-3'-methyl-2,2'-spirobi[chromene]-7'-amine

InChI

InChI=1S/C32H27NO2/c1-24-20-28-16-17-29(21-31(28)35-32(24)19-18-27-14-8-9-15-30(27)34-32)33(22-25-10-4-2-5-11-25)23-26-12-6-3-7-13-26/h2-21H,22-23H2,1H3

InChI Key

PTXQAQMURVVVMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC15C=CC6=CC=CC=C6O5

Origin of Product

United States

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